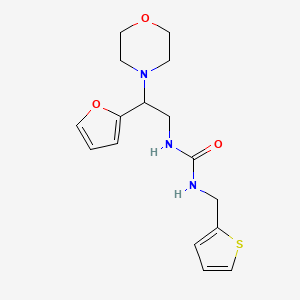

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative featuring a morpholinoethyl linker, a furan heterocycle, and a thiophenemethyl group. Urea derivatives are widely studied for their hydrogen-bonding capacity, which enhances interactions with biological targets or improves solubility . The morpholine ring contributes to solubility and metabolic stability, while the furan and thiophene moieties may influence aromatic stacking or electronic properties. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ) suggest that its synthesis likely involves condensation of isocyanate intermediates with amines or nucleophilic substitution reactions under reflux conditions. Structural confirmation would rely on IR, $ ^1 \text{H-NMR} $, and mass spectrometry .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c20-16(17-11-13-3-2-10-23-13)18-12-14(15-4-1-7-22-15)19-5-8-21-9-6-19/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOESYBIHEVVOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by its unique structural components, including furan, morpholine, and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This structure suggests a potential for interaction with various biological targets due to the presence of heterocyclic rings, which are often associated with pharmacological activity.

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors such as furan derivatives and morpholine. The synthetic pathway may include:

- Formation of 2-(Furan-2-yl)-2-morpholinoethanamine through the reaction of furan-2-carbaldehyde with morpholine.

- Reaction of the intermediate with thiophene-2-carbonyl isocyanate to yield the final product.

Purification techniques like recrystallization or chromatography are essential to ensure high yield and purity of the final compound .

Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound may exhibit inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibitors of this enzyme can be beneficial in managing type 2 diabetes by reducing postprandial blood glucose levels .

Anticancer Activity

Research has shown that structurally related compounds possess anticancer properties. For instance, derivatives containing furan and thiophene rings have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro assays. These compounds demonstrated moderate antiproliferative activity against human cancer cell lines, suggesting a potential therapeutic application in oncology .

While specific mechanisms for this compound have not been extensively documented, it is hypothesized that its biological activity may involve:

- Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.

- Cellular Signaling Modulation: Alteration of signaling pathways that regulate cell growth and apoptosis.

Experimental assays are required to elucidate these mechanisms further.

Case Studies and Experimental Findings

A comparative analysis of similar compounds reveals insights into their biological activities:

These findings suggest that modifications to the core structure can enhance biological activity, emphasizing the importance of structure-activity relationships in drug design.

Future Directions

The exploration of this compound's biological activity is promising. Future research should focus on:

- In Vivo Studies: Assessing the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies: Detailed investigations into its interaction with biological targets.

- Derivative Synthesis: Developing analogs with improved efficacy and specificity.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

The compound's structural features, including the furan and thiophene rings, position it as a candidate for drug development. These moieties are known for their biological activity, particularly in targeting specific enzymes or receptors. The morpholine group enhances solubility and bioavailability, making it suitable for pharmacological applications .

Case Studies:

Recent studies have highlighted the compound's potential as an anti-urease agent. For instance, derivatives of morpholine and thiophene have demonstrated significant urease inhibitory efficacy. The lead compound from a related study exhibited an IC50 value of 3.80 µM against urease, indicating promising activity that could be further explored for therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules:

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea can serve as a versatile building block in organic synthesis. Its unique combination of functional groups allows for the creation of more complex chemical entities through various synthetic routes.

Synthetic Routes:

The synthesis typically involves multi-step organic reactions starting from furan-2-carbaldehyde and morpholine, followed by reaction with thiophene-2-carbonyl isocyanate to yield the final urea derivative. This method showcases the compound's utility in constructing diverse chemical architectures.

Material Science

Exploration of Electronic Properties:

The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to conduct electricity or serve as a semiconductor can be investigated for use in advanced materials such as organic solar cells or light-emitting diodes (LEDs).

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related urea derivatives and their key attributes:

Key Observations:

Thiomorpholine vs.

Heterocyclic Substituents : Thiophene and furan groups (–17) contribute to π-π stacking interactions, while pyrazole () and thiazole () introduce additional hydrogen-bonding or steric effects.

Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and electron density, which may improve pharmacokinetics .

Biological Activity : Compounds with purine or benzothiadiazole cores () show promise in kinase inhibition or antimicrobial activity, suggesting that the target compound’s furan-thiophene system could be explored for similar applications .

Research Findings and Implications

- Antimicrobial Potential: highlights that urea derivatives with thiophene/furan systems (e.g., compound 14) exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a possible avenue for the target compound .

- Synthetic Flexibility: The morpholinoethyl urea scaffold is highly modular, as demonstrated in and , where varying substituents led to distinct biological profiles .

- Crystallographic Insights : Tools like Mercury () and SHELX () enable precise structural analysis, which is critical for optimizing urea derivatives’ binding modes .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea?

The synthesis typically involves coupling an isocyanate intermediate with amines. For example:

- React 2-(furan-2-yl)-2-morpholinoethyl isocyanate with thiophen-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Use a base like triethylamine to neutralize HCl byproducts.

- Purify via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR (¹H/¹³C) : To confirm substituent connectivity and monitor tautomerism (e.g., urea NH groups).

- IR spectroscopy : Identify urea carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and NH vibrations.

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (critical for urea derivatives) .

Q. How can the purity of this compound be validated during synthesis?

- HPLC-MS : Monitor reaction progress and detect side products.

- Elemental analysis : Confirm C/H/N/O ratios.

- Melting point determination : Compare with literature values for consistency .

Q. What solvents and conditions are optimal for its storage and handling?

- Store in anhydrous solvents (e.g., DMSO, DMF) under inert gas (N₂/Ar) to prevent hydrolysis.

- Avoid prolonged exposure to light or moisture, which may degrade the urea moiety .

Q. Are there known biological activities of structurally similar urea derivatives?

- Urea derivatives often exhibit kinase inhibition or antimicrobial activity. For example, 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea shows potential in agrochemical research .

Advanced Research Questions

Q. How can the C3 alkylation of the furan/thiophene rings be optimized using transition metal catalysis?

- Catalytic system : Use Ru-catalyzed alkylation with acrylic acid derivatives (esters, amides) under mild conditions (e.g., 80°C in THF).

- Key parameters : Optimize catalyst loading (1–5 mol%), reaction time (12–24 h), and ligand choice (e.g., phosphine ligands for selectivity) .

- Design of Experiments (DoE) : Apply statistical modeling to balance competing factors (temperature, solvent polarity) for maximum yield .

Q. What strategies mitigate competing side reactions during the coupling of morpholinoethyl and thiophenemethyl groups?

- Protecting groups : Temporarily block reactive NH groups with Boc (tert-butyloxycarbonyl) to prevent undesired cross-coupling.

- Sequential addition : Introduce morpholinoethyl and thiophenemethyl groups stepwise to minimize steric clashes .

Q. How does the tautomeric behavior of the urea moiety influence the compound’s reactivity and stability?

- Tautomer analysis : Use dynamic NMR to study equilibrium between keto (NH-C=O) and enol (NH-O=C) forms.

- Computational modeling : DFT calculations predict dominant tautomers and guide functionalization strategies .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Solvent selection : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes ordered crystal growth.

- H-bonding motifs : Urea NH groups often form intermolecular H-bonds; co-crystallization with carboxylic acids may improve lattice stability .

Q. Can flow chemistry improve the scalability of its synthesis?

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic isocyanate-amine reactions.

- In-line analytics : Use IR or UV probes to monitor intermediate formation and automate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.